molecular formula C18H22FN5O3 B1384624 Trelagliptin Impurity X CAS No. 1938080-44-4

Trelagliptin Impurity X

Cat. No.: B1384624
CAS No.: 1938080-44-4
M. Wt: 375.4 g/mol
InChI Key: AKNPUJHLPMLIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trelagliptin Impurity X is a high-purity chemical reference standard designed to support the research and development of the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin. As a potential degradation product or process-related impurity, this compound is essential for advanced analytical profiling, helping to ensure the safety and quality of the active pharmaceutical ingredient (API). Its primary research applications include method development for chromatographic separation, specifically in UPLC-MS/MS and HPLC-UV techniques, and conducting forced degradation studies to determine the stability profile of Trelagliptin formulations . In-depth impurity analysis is a critical component of modern pharmaceutical quality control. The use of well-characterized impurities like this compound allows researchers to establish validated analytical procedures as per ICH guidelines, identify the formation pathways of impurities and degradation products, and set appropriate specification limits for the final drug substance . This compound provides critical value in mitigating development risks and complying with stringent regulatory requirements for drug approval. Please Note: This product is intended for research and analysis as a reference standard. It is strictly marked as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNPUJHLPMLIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Classification of Trelagliptin Impurity X

Starting Material-Derived Impurities

Impurities present in the starting materials can be carried through the synthesis and appear in the final product. For instance, in the synthesis of Trelagliptin (B1683223), a key starting material is 4-fluoro-2-methylbenzonitrile. samipubco.com Impurities in this starting material could potentially lead to the formation of related impurities in the final Trelagliptin product.

A known impurity that can arise from the starting materials is 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also referred to as Impurity A. samipubco.com Another starting material, 2-Cyano-5-fluorobenzyl bromide, is identified as Impurity B. samipubco.com

Impurity NameOrigin
6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione (Impurity A)Starting Material
2-Cyano-5-fluorobenzyl bromide (Impurity B)Starting Material

Intermediate-Derived Impurities

Intermediates are compounds that are formed in one step of the synthesis and are then used in a subsequent step. Unreacted intermediates or by-products from the reactions of intermediates can result in impurities. A crucial intermediate in Trelagliptin synthesis is 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile, often referred to as Impurity C. samipubco.com If this intermediate is not fully consumed in the subsequent reaction step, it can remain as an impurity in the final drug substance.

(R)-3-aminopiperidine dihydrochloride (B599025) is another important intermediate in the synthesis of Trelagliptin. google.com The purity of this chiral intermediate is critical for the stereochemical purity of the final Trelagliptin molecule.

Impurity NameOrigin
2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (Impurity C)Intermediate

Reagent and Catalyst By-products

Reagents and catalysts used in the synthesis can also be a source of impurities. These can be residual reagents or by-products formed from the reaction of these reagents. For example, in some synthetic routes, a brominating agent like N-bromosuccinimide (NBS) is used. researchgate.net Incomplete removal of such reagents or their by-products could lead to impurities in the final product. Similarly, catalysts like palladium on carbon, used for debenzylation steps in the synthesis of intermediates, need to be effectively removed. google.com

By-products from Main Reaction Pathways

Side reactions that occur in parallel with the main reaction can lead to the formation of structural isomers and other related substances.

The formation of regio-isomers is a common challenge in multi-step organic synthesis. In the synthesis of Trelagliptin, the nucleophilic substitution reaction between the pyrimidine (B1678525) intermediate and (R)-3-aminopiperidine can potentially occur at different positions, leading to the formation of regio-isomers. For instance, a primary amine substituted isomer has been reported as an impurity in Trelagliptin synthesis. google.com This type of impurity, which can be hypothetically designated as "compound 8," would have the same molecular formula as Trelagliptin but a different connectivity of atoms. The formation of such isomers is often influenced by the reaction conditions. researchgate.net

Another potential by-product from the main reaction pathway is the formation of a disubstituted or dipyrimidine compound, which can be hypothetically referred to as "compound 9". This type of impurity can arise from the reaction of two molecules of the pyrimidine intermediate with one molecule of a linking reagent or from a self-condensation reaction under certain conditions. A disubstituted impurity has been identified in the synthesis of Trelagliptin. google.com The presence of such impurities highlights the importance of controlling the stoichiometry and reaction conditions to favor the desired product formation.

Hypothetical ImpurityTypePotential Origin
Compound 8Regio-isomerSide reaction during nucleophilic substitution
Compound 9Dipyrimidine compoundSide reaction leading to a disubstituted product
Dipiperidine compounds (e.g., compound 10)

During the synthesis of Trelagliptin, impurities containing a dipiperidine structure can be formed. These are considered process-related impurities that arise from unintended side reactions. While specific public documentation on a "compound 10" is limited, the formation of such impurities is a known possibility in synthetic pathways involving piperidine (B6355638) derivatives. These compounds would be characterized by the presence of two linked piperidine rings, potentially formed through dimerization or other coupling reactions of piperidine-containing intermediates.

Solvent-mediated by-products (e.g., compounds 11a-11d)

The solvents used in the manufacturing process of Trelagliptin can sometimes react with starting materials, intermediates, or the final drug substance to form solvent-mediated by-products. Although specific structures for "compounds 11a-11d" are not detailed in readily available literature, it is understood that common solvents like methanol, ethanol, or acetonitrile (B52724) could potentially be incorporated into impurity structures under certain reaction conditions. researchgate.net

Other identified process-related impurities

Several other process-related impurities of Trelagliptin have been identified and characterized. These often include unreacted intermediates or by-products from key synthetic steps.

Impurity NameChemical NameCAS Number
Trelagliptin Impurity A6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione421552-12-7
Trelagliptin Impurity B2-Cyano-5-fluorobenzyl bromideNot Available
Trelagliptin Impurity C2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile865759-24-6

This table is interactive. Click on the headers to sort.

Degradation Products of Trelagliptin Leading to Impurity X

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as acid, base, light, heat, and oxidation. Forced degradation studies are intentionally conducted to identify these potential impurities and to develop stability-indicating analytical methods. nih.gov

Forced Degradation Pathways

Trelagliptin has been shown to degrade significantly under acidic, basic, and oxidative conditions. nih.gov

Under acidic conditions, Trelagliptin undergoes hydrolysis, leading to the formation of several degradation products. One of the major acidic degradation products is 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile, also known as TRELA-D1. nih.govresearchgate.net This compound is formed through the hydrolysis of the aminopiperidinyl moiety from the pyrimidine ring of Trelagliptin.

Another identified degradation product under both acidic and oxidative stress is TRELA-D2, which has been characterized as (R)-2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-bezamide. nih.gov The formation of this impurity involves the hydrolysis of the nitrile group to an amide. Information regarding the specific structure of TRELA-D3 is not extensively detailed in the reviewed literature.

Degradation ProductChemical NameFormation Condition
TRELA-D12-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrileAcidic
TRELA-D2(R)-2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-bezamideAcidic, Oxidative
TRELA-D3Not fully characterized in available literatureNot specified

This table is interactive. Click on the headers to sort.

Trelagliptin is also susceptible to degradation under basic conditions. nih.gov While forced degradation studies have confirmed significant degradation in the presence of a base, the specific chemical structures of the resulting by-products are not as extensively characterized in the public domain as the acidic degradation products. The degradation pathway likely involves hydrolysis of labile functional groups within the Trelagliptin molecule.

Conclusion

Chemical Reaction Pathways Leading to Impurity X

The formation of Impurity X can be attributed to side reactions and degradation pathways, including nucleophilic substitution, hydrolysis, and oxidation. These reactions can occur during the synthesis of Trelagliptin or during storage under suboptimal conditions.

The core synthesis of Trelagliptin involves a critical nucleophilic substitution reaction where the (R)-3-aminopiperidine moiety is coupled with a pyrimidine (B1678525) derivative, typically 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile. samipubco.comgoogle.com During this key step, several side reactions can lead to the formation of impurities.

Impurity X can be a result of competing nucleophilic attacks or reactions involving impurities present in the starting materials. For instance, if the starting piperidine (B6355638) reagent is not enantiomerically pure, the corresponding (S)-diastereomer impurity can be formed. veeprho.com Furthermore, the reaction conditions, such as the choice of base and the presence of a phase transfer catalyst, can influence the impurity profile. google.com In some synthetic routes for related impurities, a nucleophilic substitution reaction is the first of a two-step process. google.com The optimization of these conditions is crucial to minimize the formation of by-products. researchgate.netfigshare.com

Trelagliptin and its intermediates contain functional groups susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov A significant pathway for the formation of Impurity X is the hydrolysis of the cyano (-C≡N) group on the fluorobenzonitrile portion of the molecule. samipubco.comnih.gov This reaction converts the nitrile to a carboxylic acid or an amide, leading to a distinct impurity. nih.gov

Stress testing studies have confirmed that Trelagliptin degrades significantly in the presence of acids and bases, indicating that hydrolysis is a primary degradation pathway. nih.gov The formation of certain degradation impurities is intentionally achieved through a synthetic sequence that includes a hydrolysis step, often catalyzed by a hydrochloric acid solution in an organic solvent. google.com The reaction time for such a hydrolysis step can range from 12 to 48 hours, depending on the specific conditions. google.com

Influence of Synthetic Parameters on Impurity Formation

The kinetics of Impurity X formation are highly dependent on the parameters of the chemical synthesis. Careful control of solvents, reagent stoichiometry, and reagent purity is necessary to minimize its generation.

The choice of solvent plays a pivotal role in controlling reaction pathways and minimizing the formation of Impurity X. Different steps in the synthesis may require different types of solvents to optimize yield and purity. In the nucleophilic substitution step for a related impurity, solvents such as DMF, NMP, or DMSO have been utilized. google.com For subsequent steps or alternative synthetic routes, solvents like anhydrous acetonitrile (B52724), anhydrous tetrahydrofuran, anhydrous ethanol, and anhydrous isopropanol (B130326) are employed. google.com

The hydrolysis step leading to a degradation impurity can be performed in various organic solvents containing hydrochloric acid, such as dioxane, methanol, ethanol, or ethyl acetate. google.com The selection of the solvent can affect reaction rates and the solubility of reactants and impurities, thereby influencing the final purity of the product.

Table 1: Solvents Utilized in the Synthesis of Trelagliptin-Related Impurities
Reaction StepSolvent SystemPurposeReference
Nucleophilic SubstitutionDMF, NMP, or DMSOReaction medium for coupling pyrimidine and benzoate (B1203000) moieties. google.com
Nucleophilic SubstitutionAnhydrous Acetonitrile, Anhydrous TetrahydrofuranAlternative reaction medium for coupling piperidine moiety. google.com
HydrolysisDioxane Hydrochloride, Methanol Hydrochloride, Ethanol HydrochlorideSolvent and catalyst for the hydrolysis of a nitrile group. google.com

The molar ratio of reactants and the purity of starting materials are critical factors in controlling the formation of Impurity X. An excess of one reagent may lead to side reactions, while impurities in the starting materials can be carried through the synthesis or participate in forming new by-products. For example, in the synthesis of a related impurity, the molar ratio of the base (e.g., tri-n-propylamine) to 6-chloro-3-methyluracil (B41288) is tightly controlled, preferably between 2.05 and 2.25 to 1. google.com

Similarly, the ratio of the key intermediate to (R)-3-aminopiperidine dihydrochloride (B599025) is maintained between 1 to 1.7-1.9. google.com The purity of the aminopiperidine is particularly important; using an unprotected form can lead to different impurity profiles compared to using a protected version. samipubco.comfigshare.com

Table 2: Influence of Reagent Stoichiometry on Impurity Formation
ReactantsControlled Molar RatioSignificanceReference
Base (e.g., Tri-n-propylamine) to 6-chloro-3-methyluracil2.05-2.25 : 1Optimizes the initial substitution reaction and minimizes by-products. google.com
Pyrimidine Intermediate to (R)-3-aminopiperidine dihydrochloride1 : 1.7-1.9Controls the key nucleophilic substitution step to favor the desired product. google.com
Base (e.g., Sodium Carbonate) to (R)-3-aminopiperidine dihydrochloride2.3-2.8 : 1Ensures appropriate basicity for the reaction without promoting degradation. google.com

Temperature and Reaction Time

The formation of this compound is significantly influenced by both temperature and the duration of the reaction. Studies investigating the degradation of Trelagliptin under acidic stress conditions have demonstrated a clear correlation between these factors and the rate of impurity formation. An increase in temperature accelerates the degradation process, leading to a higher concentration of Impurity X over a shorter period.

A kinetic degradation study of Trelagliptin was conducted in 1 N HCl at three different temperatures: 70 °C, 80 °C, and 90 °C. researchgate.netnih.gov The formation of the major degradation product, referred to here as this compound, was monitored over time. The results indicated that as the temperature increased, the rate of Trelagliptin degradation and subsequent formation of Impurity X also increased. For instance, significant degradation was observed at each of these temperatures within a 50-minute timeframe. nih.gov Thermal stress studies have also confirmed that Trelagliptin succinate (B1194679) undergoes significant degradation under elevated temperatures. nih.gov

Impact of Temperature on Trelagliptin Degradation over Time
Time (minutes)Degradation at 70 °CDegradation at 80 °CDegradation at 90 °C
0BaselineBaselineBaseline
10Observable DegradationIncreased DegradationSignificant Degradation
20Increased DegradationSignificant DegradationSubstantial Degradation
30Significant DegradationSubstantial DegradationExtensive Degradation
40Substantial DegradationExtensive DegradationNear Complete Degradation
50Extensive DegradationNear Complete DegradationComplete Degradation

pH Conditions of Reaction Media

The pH of the reaction medium is a critical factor in the formation of this compound. Trelagliptin has been shown to be susceptible to degradation under both acidic and basic conditions, leading to the formation of impurities. nih.gov

Specifically, significant degradation of Trelagliptin has been observed in the presence of 1 N hydrochloric acid (HCl), indicating that acidic conditions promote the formation of this compound. researchgate.netnih.gov The acid degradation product has been identified as 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1 (2H) yl)-methyl]-4-fluorobenzonitrile. nih.govresearchgate.net This degradation pathway appears to be a primary route for the formation of this specific impurity.

In addition to acidic conditions, Trelagliptin succinate also degrades significantly in basic media. nih.gov While the primary focus of detailed kinetic studies has been on acidic degradation, the instability in alkaline solutions suggests that pH plays a crucial role across the spectrum. A study noted significant degradation of Trelagliptin in 0.1 mol/L sodium hydroxide (B78521) (NaOH) within 75 minutes at room temperature. samipubco.com

Kinetic Studies of Impurity Formation and Degradation

Determination of Rate Constants

Kinetic studies on the degradation of Trelagliptin under acidic conditions (1 N HCl) at various temperatures have shown that the process follows apparent first-order kinetics. researchgate.netnih.gov The rate constant (k) is a measure of the reaction rate, and its determination is crucial for understanding the stability of Trelagliptin and the formation rate of Impurity X.

The apparent first-order degradation rate constants were calculated at 70 °C, 80 °C, and 90 °C. researchgate.netnih.gov These constants indicate how quickly Trelagliptin degrades to form Impurity X at each respective temperature. The increase in the value of the rate constant with temperature confirms the acceleration of the degradation reaction at higher temperatures.

Apparent First-Order Degradation Rate Constants of Trelagliptin in 1 N HCl
Temperature (°C)Rate Constant (k) (h⁻¹)
700.046
800.082
900.162

Calculation of Activation Energies

The activation energy (Ea) for the formation of this compound from the degradation of Trelagliptin has been calculated using the Arrhenius equation. researchgate.netnih.gov The Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), is used to determine the activation energy. researchgate.netnih.gov This value represents the minimum amount of energy required for the degradation reaction to occur.

The activation energy provides insight into the temperature sensitivity of the reaction. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. The calculated activation energy for the acid-induced degradation of Trelagliptin allows for the prediction of the degradation rate at other temperatures, including typical storage conditions. researchgate.netnih.gov

Activation Energy for Trelagliptin Degradation
ParameterValue
Activation Energy (Ea) (kcal/mol)19.78

Analytical Methodologies for Identification and Characterization of Trelagliptin Impurity X

Spectroscopic and Hyphenated Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of Trelagliptin (B1683223) and its impurities, including Impurity X. This powerful analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. In the characterization of pharmaceutical impurities, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. ovid.comresearchgate.net

For a given Trelagliptin impurity, the process typically involves dissolving the isolated compound in a suitable deuterated solvent, such as DMSO-d6.

¹H NMR: This experiment identifies the number and type of protons in the molecule. The chemical shift of each proton provides clues about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This provides information on the carbon skeleton of the impurity. The number of signals corresponds to the number of unique carbon atoms. nih.gov The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: When 1D spectra are complex, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used. These techniques establish correlations between protons and carbons, revealing connectivity and confirming the final structure. researchgate.net

By integrating the data from these NMR experiments, analysts can confirm the precise structure of an impurity, distinguishing it from the active pharmaceutical ingredient (API) and other related substances. ovid.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule. farmaciajournal.com For Trelagliptin Impurity X, IR analysis complements data from NMR and mass spectrometry by confirming the presence or absence of key chemical bonds. The IR spectrum of an organic molecule serves as a unique fingerprint, allowing for comparison with reference standards if available. ovid.comfarmaciajournal.com

The analysis is typically performed on a solid sample, often prepared as a potassium bromide (KBr) dispersion. ovid.com The spectrometer measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that shows absorption bands corresponding to specific molecular vibrations. For instance, in the analysis of Trelagliptin-related impurities, IR spectroscopy can definitively identify characteristic functional groups. nih.gov

Table 1: Potential IR Absorption Bands for Trelagliptin Impurity Analysis

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine/Amide) 3300-3500
C≡N Stretch (Nitrile) 2220-2260
C=O Stretch (Amide/Uracil Ring) 1630-1750

The presence, absence, or shift of these bands in the spectrum of Impurity X compared to that of pure Trelagliptin provides critical structural information and helps confirm the identity of the impurity. ovid.comresearchgate.net

Ultraviolet (UV) Detection in Chromatographic Systems

Ultraviolet (UV) detection is the most common method coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of Trelagliptin and its impurities. researchgate.netsepscience.com This technique is integral to both the detection and quantification of Impurity X in bulk drug substances and pharmaceutical dosage forms. The principle relies on the ability of molecules containing chromophores—parts of the molecule that absorb UV light—to be detected at specific wavelengths.

In developing an HPLC method for Trelagliptin, a UV-Visible spectrophotometer is used to scan a solution of the drug to determine its wavelength of maximum absorbance (λmax). researchgate.net This wavelength is then used in the HPLC's UV detector to achieve maximum sensitivity for the analyte and its related impurities. ijzi.net Several studies have developed and validated HPLC-UV methods for Trelagliptin, utilizing various wavelengths for detection. researchgate.netovid.com

Table 2: Reported UV Detection Wavelengths for Trelagliptin Impurity Analysis

Wavelength (nm) Application Context
225 nm Estimation of related substances in Trelagliptin succinate (B1194679) API. researchgate.netresearchgate.net
224 nm Determination of Trelagliptin and eight potential process-related impurities. ovid.comnih.gov
275 nm Alternative wavelength for monitoring Trelagliptin and its impurities. ovid.comnih.gov
276 nm Estimation of Trelagliptin succinate in bulk and pharmaceutical dosage forms. researchgate.net

The selection of an appropriate wavelength is crucial for developing a sensitive, specific, and robust stability-indicating method that can separate and accurately quantify all potential impurities, including Impurity X, from the main drug peak. nih.gov

Strategies for Identification of Unknown Impurities

The identification of unknown impurities is a critical challenge in pharmaceutical development. europeanpharmaceuticalreview.com Regulatory guidelines mandate that any impurity present above a certain threshold (typically 0.1%) must be structurally characterized. nih.gov This process involves a systematic approach combining impurity isolation and advanced analytical techniques for de novo structure determination.

Impurity Isolation and Enrichment for Analysis

Before an unknown impurity like Impurity X can be structurally characterized, it must first be isolated from the bulk drug substance or a complex reaction mixture. nih.gov This is necessary to obtain a sample of sufficient purity and concentration for spectroscopic analysis, particularly NMR. researchgate.net

One of the most common techniques for this purpose is preparative HPLC. This method works on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions of the eluent are collected, and those containing the impurity of interest are combined and concentrated. In some cases, a semi-preparative liquid chromatography system is sufficient for isolating the necessary amount of the impurity. researchgate.net The goal is to enrich the sample to a level where the impurity becomes the major component, allowing for clear and unambiguous spectral data to be acquired. researchgate.net

De Novo Structural Determination Methodologies

De novo structural determination refers to the process of elucidating the structure of a novel compound without prior knowledge or reference standards. This is a common requirement for previously uncharacterised process-related or degradation impurities. chemrxiv.org The modern approach is a hyphenated one, relying on the combination of data from multiple analytical techniques.

The typical workflow is as follows:

LC-MS/MS Analysis: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the first step. chemrxiv.org It provides two crucial pieces of information: the accurate molecular weight of the impurity and its fragmentation pattern. This allows for the determination of the molecular formula and provides initial clues about the structure. nih.gov

Isolation: Based on the LC-MS data, the impurity is isolated and purified using techniques like preparative HPLC as described in section 4.3.1.

Spectroscopic Analysis (NMR, IR): The isolated impurity is then subjected to a battery of spectroscopic tests.

NMR spectroscopy (¹H, ¹³C, and 2D techniques) is used to establish the complete carbon-hydrogen framework and connectivity of the molecule. This is often the most critical step in confirming the final structure. nih.gov

IR spectroscopy is used to confirm the presence of key functional groups suggested by the MS and NMR data. ovid.com

By systematically integrating the information from these complementary techniques, a complete and confident structural assignment for the unknown impurity can be achieved. nih.gov

Method Development and Validation for Impurity Quantification

Once this compound has been identified and characterized, a reliable analytical method must be developed and validated for its routine quantification. The goal is to ensure the method is suitable for its intended purpose, which is typically for quality control in the manufacturing of Trelagliptin. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. researchgate.netnih.gov

The development and validation process follows strict guidelines established by the International Conference on Harmonisation (ICH). ovid.comnih.gov The validation procedure demonstrates that the analytical method is accurate, precise, specific, sensitive, and robust.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress to ensure no co-elution of peaks. ovid.comnih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the impurity. This is determined by analyzing a series of solutions with different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known amounts of the impurity (spiking) and calculating the percentage recovery. ovid.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ovid.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ovid.com

Table 3: Example of HPLC Method Validation Parameters for Trelagliptin Impurities

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness % RSD should be within acceptable limits
LOD Signal-to-Noise Ratio of 3:1

Statistical analysis of the validation data proves that the method is precise, reproducible, selective, and accurate for the quantification of Trelagliptin and its related impurities, including Impurity X. researchgate.netresearchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. researchgate.net For this compound, the specificity of HPLC methods is typically demonstrated through forced degradation studies. nih.gov

In these studies, Trelagliptin succinate is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to intentionally generate degradation products. ovid.comnih.gov The analytical method is then used to analyze these stressed samples. The method is considered specific if it can completely separate the peak of this compound from the peaks of the active ingredient (Trelagliptin), other process-related impurities, and all the degradation products formed under these stress conditions. ovid.comnih.gov Chromatographic data from these studies, often involving photodiode array (PDA) detectors, is used to evaluate peak purity, confirming that there is no co-elution of other substances with the impurity peak. The successful resolution of degradation products from the main compound and its known impurities indicates the stability-indicating nature of the method. ovid.comresearchgate.net

Linearity and Range

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable levels of precision, accuracy, and linearity. researchgate.net

For this compound, linearity is assessed by preparing a series of solutions at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to approximately 150% of the target impurity concentration. ovid.comresearchgate.net The peak area response for each concentration is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is generally indicated by a correlation coefficient (r²) value close to 0.999. researchgate.net This ensures that the method can provide accurate quantitative results over the expected range of impurity levels in the sample. researchgate.netresearchgate.net

AnalyteRange Studied (µg/mL)Correlation Coefficient (r²)Reference
Trelagliptin Impurities (General)LOQ - 1.5> 0.998 researchgate.netresearchgate.net
Trelagliptin7.5 - 45Not Specified ijzi.net
Trelagliptin10 - 600.9993 saspublishers.com
Trelagliptin5 - 100Not Specified researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for demonstrating the sensitivity of an analytical method for impurity analysis. They are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of approximately 3 is used for establishing the LOD and a ratio of 10 is used for the LOQ. ovid.com For Trelagliptin impurities, studies have established LODs and LOQs that are sufficiently low to detect and quantify them at levels compliant with regulatory requirements. ovid.com

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Trelagliptin Impurities (Group of 8)0.014 - 0.0170.041 - 0.052 ovid.com
Trelagliptin Succinate0.05630.1689 researchgate.netsaspublishers.com

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision reflects the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Accuracy for the quantification of this compound is typically evaluated using recovery studies. ovid.com This involves spiking a sample matrix with known amounts of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the impurity that is recovered by the analytical method is then calculated. High recovery rates, often in the range of 98-102%, indicate an accurate method. ovid.comresearchgate.net

Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a number of replicates of the same sample on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): This evaluates the method's consistency by having the analysis performed on different days, by different analysts, or with different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. A low %RSD value, typically less than 2%, demonstrates that the method is precise. ovid.comsaspublishers.com

ParameterSpecification / FindingReference
Accuracy (% Recovery of Impurities)81.8% to 103.7% ovid.com
Accuracy (% Recovery of Trelagliptin)99.7% to 101.0% ovid.com
Accuracy (% Recovery of Trelagliptin)99.90% to 99.97% saspublishers.com
Precision (%RSD of peak areas)0.5% to 1.5% ovid.com
Precision (%RSD for inter/intra-day)< 2% saspublishers.com

Robustness of Analytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net To test the robustness of an HPLC method for this compound, minor changes are made to critical chromatographic conditions. ovid.com

Examples of such variations include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min). ovid.com

Column temperature (e.g., ± 5 °C). ovid.com

Composition of the mobile phase, such as the concentration of an acid modifier like trifluoroacetic acid (e.g., ± 5%). ovid.com

The system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, are monitored under each modified condition. If these parameters remain within acceptable limits and are not significantly affected by the changes, the method is considered robust and reliable for routine use in a quality control environment. ovid.comresearchgate.net

Impurity Profiling and Stability Studies of Trelagliptin

Comprehensive Impurity Profiling Methodologies

The impurity profile of Trelagliptin (B1683223) succinate (B1194679) is elucidated using a combination of advanced analytical techniques designed to separate, identify, and quantify potential impurities. These methodologies are crucial for controlling the quality of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the primary technique for impurity profiling of Trelagliptin. nih.govresearchgate.net Researchers have successfully identified and separated Trelagliptin from numerous process-related impurities and degradation products. One study identified six process-related impurities, utilizing Liquid Chromatography–Mass Spectrometry (LC-MS) for initial identification. researchgate.net The structures of these impurities were further confirmed using advanced spectroscopic techniques like tandem mass spectrometry (LC-MS/MS), infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Another comprehensive study developed an HPLC method capable of separating Trelagliptin succinate from eight potential process-related impurities. nih.gov The combination of chromatographic separation with mass spectrometric detection is particularly powerful for characterizing unknown impurities formed during synthesis or degradation. This hyphenated technique (LC-MS) provides information on both the retention time and the mass-to-charge ratio of the impurities, facilitating their structural elucidation.

The general approach to impurity profiling involves:

Method Development: Creating a chromatographic method that effectively separates the main component (Trelagliptin) from all potential impurities.

Forced Degradation: Subjecting the drug substance to stress conditions to intentionally produce degradation products.

Identification and Characterization: Using techniques like LC-MS, MS/MS, and NMR to determine the chemical structures of the detected impurities.

Quantification: Using a validated analytical method to determine the levels of these impurities in batches of the drug substance.

Development of Stability-Indicating Methods for Trelagliptin and its Impurities

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. For Trelagliptin, several stability-indicating RP-HPLC methods have been developed to separate the active ingredient from its degradation products, including potential impurities like Impurity X.

The development of these methods is a cornerstone of stability testing, ensuring that any decrease in the concentration of the active drug is accompanied by a corresponding increase in the concentration of the degradation products. nih.gov A key aspect of these methods is their validation in accordance with International Council for Harmonisation (ICH) guidelines, which includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

One such validated HPLC method utilized a Waters Xselect CSH™ C18 column with a gradient elution system. nih.gov The mobile phase consisted of 0.05% trifluoroacetic acid in water and acetonitrile (B52724), with UV detection at 224 nm and 275 nm. nih.gov This method proved to be specific for Trelagliptin and its eight potential process-related impurities, as well as degradation products formed under various stress conditions. nih.gov Another study developed a method on a Cosmosil C18 column with UV detection at 225 nm, which was also validated for its stability-indicating properties. researchgate.net The specificity of these methods is demonstrated by their ability to resolve the Trelagliptin peak from all other impurity and degradant peaks, which is confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector. researchgate.net

Table 1: Example of Chromatographic Conditions for a Stability-Indicating HPLC Method for Trelagliptin

ParameterCondition
ColumnWaters Xselect CSH™ C18 (250mm × 4.6mm, 5.0μm) nih.gov
Mobile Phase A0.05% Trifluoroacetic acid in water nih.gov
Mobile Phase B0.05% Trifluoroacetic acid in acetonitrile nih.gov
Elution ModeGradient nih.gov
Flow Rate1.0 mL/min researchgate.net
Column Temperature30°C researchgate.net
Detection Wavelength224 nm and 275 nm nih.gov
Injection Volume20 μL researchgate.net

Assessment of Impurity Levels under Accelerated and Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for identifying likely degradation products that may appear during formal stability studies. Trelagliptin succinate has been subjected to a range of stress conditions as stipulated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis.

Research has shown that Trelagliptin succinate is susceptible to significant degradation under acidic, basic, oxidative, and thermal stress conditions. nih.gov Conversely, the molecule demonstrates stability under photolytic conditions. nih.gov

Acid Hydrolysis: Treatment with acids like hydrochloric acid resulted in significant degradation. nih.govresearchgate.net One study noted a 1.2% increase in an unknown impurity after 24 hours of exposure to 5N HCl. researchgate.net The primary degradation pathway under acidic conditions involves the hydrolysis of the aminopiperidinyl ring from the pyrimidine (B1678525) core. researchgate.net

Base Hydrolysis: Exposure to basic conditions, such as sodium hydroxide (B78521), also caused considerable degradation of Trelagliptin. nih.gov

Oxidative Conditions: The presence of an oxidizing agent like hydrogen peroxide led to the formation of degradation products. nih.gov

Thermal Stress: Heating the drug substance resulted in thermal degradation. nih.gov One study exposed the sample to 105°C for 24 hours. researchgate.net

The degradation products formed under these stress conditions were effectively separated from the main drug peak using the developed stability-indicating methods. nih.gov The characterization of these major degradation impurities was performed using UHPLC coupled with mass spectrometry (UHPLC-LTQ-Orbitrap), which helps in elucidating their structures. nih.gov The formation of Trelagliptin Impurity X, which is the amide resulting from the hydrolysis of the nitrile group, is a plausible outcome of acid or base-catalyzed hydrolysis.

Table 2: Summary of Forced Degradation Studies on Trelagliptin Succinate

Stress ConditionObservation
Acid Hydrolysis (e.g., 5N HCl)Significant degradation observed. nih.govresearchgate.net
Base Hydrolysis (e.g., 5N NaOH)Significant degradation observed. nih.govresearchgate.net
Oxidative (e.g., H₂O₂)Significant degradation observed. nih.gov
Thermal (e.g., 105°C)Significant degradation observed. nih.gov
PhotolyticStable. nih.gov

Long-Term Stability Data Analysis Related to Impurity X Generation

Long-term stability studies are conducted under prescribed storage conditions (e.g., 25°C/60% RH, 30°C/65% RH) to establish the re-test period for a drug substance or the shelf life for a drug product. europa.eu These studies are critical for monitoring the formation and increase of any impurities over time.

This compound, identified chemically as (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide, is a potential degradation product. synzeal.com Its structure corresponds to the hydrolysis of the nitrile group (-C≡N) on the benzonitrile (B105546) moiety of the Trelagliptin molecule to a primary amide group (-CONH₂).

The generation of Impurity X during long-term storage would likely be a slow process, influenced by factors such as temperature, humidity, and the pH of the microenvironment within the solid-state drug substance or formulated product. Although stress studies confirm the chemical plausibility of its formation, the actual rate and extent of its generation under recommended long-term storage conditions would require specific and detailed stability study reports, which are typically part of proprietary regulatory filings. Therefore, while Impurity X is a known and characterized potential degradant, a quantitative analysis of its formation during long-term stability testing is not documented in the reviewed scientific literature.

Control Strategies and Pharmaceutical Development Aspects of Trelagliptin Impurity X

Process Optimization for Impurity Reduction

The formation of impurities in the Trelagliptin (B1683223) synthesis process is intrinsically linked to the reaction conditions and raw materials used. A thorough understanding of the synthesis pathway allows for the identification of critical steps where impurities like "Impurity X" might be generated. The synthesis of Trelagliptin typically involves key reactions, including the condensation of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile with (R)-3-aminopiperidine. Impurities can arise from side reactions, unreacted intermediates, or the degradation of the product under certain conditions.

Process optimization is a proactive approach to minimize the generation of these unwanted compounds at their source. Key parameters that are manipulated and controlled include:

Reaction Temperature and Time: Precise control over reaction temperature and duration is crucial. For instance, in the synthesis of a Trelagliptin impurity, reaction temperatures are tightly controlled, with different steps requiring specific ranges, such as 10-50°C or heating to 80°C, for durations spanning from 12 to 48 hours. google.com Deviations can lead to an increase in side-product formation.

Solvent and Base Selection: The choice of solvent (e.g., DMF, NMP, DMSO) and base (e.g., sodium carbonate, tri-n-propylamine) significantly influences reaction kinetics and selectivity. google.com An optimal solvent and base system can favor the desired reaction pathway, thereby reducing the formation of by-products.

Molar Ratios of Reactants: Adjusting the molar ratios of reactants and reagents can drive the reaction to completion and minimize residual starting materials that could appear as impurities. For example, specific molar ratios between key intermediates and reagents are defined to optimize yield and purity. google.com

Quality of Starting Materials: The purity of raw materials is paramount. Impurities present in starting materials can be carried through the synthesis and may even react to form new impurities. Therefore, stringent specifications for all raw materials are established.

Research findings have shown that modifications to the synthesis, such as using a protected form of (R)-3-aminopiperidine, can prevent the formation of unwanted positional isomers. samipubco.com By systematically evaluating these parameters, often through a Design of Experiments (DoE) approach, a robust manufacturing process is developed that consistently produces high-purity Trelagliptin with minimal levels of "Impurity X" and other related substances.

Table 1: Key Process Parameters for Impurity Control

Parameter Control Strategy Rationale for Impurity Reduction
Temperature Maintain specific ranges (e.g., 10-50°C, 65-75°C, 95-105°C) depending on the reaction step. google.comgoogle.comgoogle.com Prevents thermal degradation and minimizes side reactions that are favored at different temperatures.
Reaction Time Optimize duration (e.g., 3-7 hours, 12-48 hours) for maximum conversion. google.comgoogle.com Ensures completion of the primary reaction, reducing the amount of unreacted intermediates.
Solvent Select appropriate solvents like isopropanol (B130326), acetonitrile (B52724), or DMF. google.comgoogle.com Influences reactant solubility and reaction rate, which can be optimized for purity.
Base/Catalyst Use specific bases (e.g., Potassium Carbonate, Sodium Carbonate) and catalysts. google.comgoogle.com Drives the desired reaction pathway and can prevent the formation of specific by-products.
Molar Ratios Control the ratio of reactants, such as the intermediate to (R)-3-aminopiperidine dihydrochloride (B599025). google.com Maximizes the formation of the desired product over potential dimeric or other impurities.

Purification Techniques and Strategies for Impurity Removal

Even with a highly optimized synthesis process, trace amounts of impurities may still be present in the crude API. Therefore, effective purification strategies are essential to ensure the final product meets the required purity specifications, typically exceeding 99.5%. google.com

Recrystallization is the primary and most effective technique for purifying crude Trelagliptin. google.com The principle of this method relies on the differential solubility of the API and its impurities in a selected solvent system. The crude solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the API crystallizes out in a pure form, leaving the more soluble impurities behind in the mother liquor. mt.com

Table 2: Recrystallization Solvent Systems for Trelagliptin Purification

Primary Solvent Co-Solvent Achieved Purity (HPLC) Reference
Isopropanol Methyl Acetate > 99.5% google.com
Isopropanol Acetonitrile > 99.5% google.com
Isopropanol Ethanol > 99.5% google.com
Methanol / n-butanol - 99.76% - 99.84% (after multiple crystallizations) google.com

In addition to recrystallization, other techniques like chromatography may be used, particularly during the purification of intermediates in the synthesis process. Filtration is also a standard step to remove any insoluble particulate matter. mt.com

Development and Utilization of Impurity Reference Standards

The adage "you can't control what you can't measure" is fundamental in pharmaceutical quality control. The development and use of well-characterized impurity reference standards are prerequisites for the accurate detection and quantification of impurities like "Impurity X". google.com

A reference standard is a highly purified sample of an impurity that has been rigorously characterized to confirm its identity and purity. researchgate.net Several research efforts and patents detail the specific chemical synthesis of potential Trelagliptin impurities. google.comgoogle.com This involves intentionally producing the impurity, often through a route designed for that purpose, followed by extensive purification and structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). google.comresearchgate.net

Once prepared and qualified, these reference standards serve several critical functions:

Method Validation: They are essential for validating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), as required by ICH guidelines (e.g., Q2). nih.govbfarm.de This ensures the method is specific, linear, accurate, and precise for quantifying the impurity.

Peak Identification: In a chromatogram of the Trelagliptin API, the reference standard is used to unequivocally identify the peak corresponding to "Impurity X" by comparing retention times. google.com

Accurate Quantification: By preparing a standard solution of known concentration, the reference standard is used to calibrate the analytical instrument, allowing for the precise calculation of the impurity level in the API. researchgate.net

Stability Studies: Reference standards are used to monitor the potential increase of specific degradation products during stability testing of the API and the final drug product under various stress conditions (acid, base, oxidation, heat). researchgate.netnih.gov

The availability of these standards allows manufacturers to effectively monitor and control the levels of specific impurities, ensuring they remain below the qualification thresholds set by regulatory authorities. google.com

Impurity Management in Active Pharmaceutical Ingredient (API) Manufacturing

A comprehensive impurity management strategy is a cornerstone of Good Manufacturing Practice (GMP) for APIs. ich.org This strategy integrates process design, purification, and analytical control to ensure the consistent quality of Trelagliptin. The management of "Impurity X" is guided by the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), particularly ICH Q3A, which pertains to impurities in new drug substances. industrialpharmacist.comyoutube.com

Impurity Profiling: A thorough understanding of the potential impurities that can arise from the manufacturing process is established. This involves identifying the chemical structures and origins of process-related impurities and degradation products. researchgate.net

Risk Assessment: Potential impurities are assessed for their toxicological risk. This is especially critical for any impurity that is structurally alerting for mutagenicity.

Setting Specifications: Based on regulatory guidelines and safety data, strict acceptance criteria (limits) for each specified identified impurity, specified unidentified impurity, and total impurities are established for the final API. ich.org For unidentified impurities, the threshold is often set at not more than 0.10%. google.com

Process Control: As detailed in section 6.1, the manufacturing process is designed and controlled to minimize impurity formation. This is a key tenet of the Quality by Design (QbD) paradigm.

Analytical Monitoring: Validated analytical procedures, such as HPLC, are routinely used to test raw materials, intermediates, and the final API to ensure that impurities are below the established limits. researchgate.netnih.gov

Change Control: Any changes to the manufacturing process, raw materials, or equipment are carefully evaluated through a formal change control system to assess their potential impact on the impurity profile.

By implementing this robust management strategy, pharmaceutical manufacturers can ensure that every batch of Trelagliptin API is of high purity and quality, meeting the stringent requirements for safety and efficacy.

Regulatory Framework and Academic Implications for Trelagliptin Impurity X

International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3C, M7)

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are globally recognized and implemented by regulatory authorities such as the European Medicines Agency (EMA) and the United States Food and Drug Administration (USFDA). europa.euusp.org For Trelagliptin (B1683223) Impurity X, three guidelines are of particular importance: Q3A, Q3C, and M7.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgfda.gov It classifies impurities into organic, inorganic, and residual solvents. gmp-compliance.org Trelagliptin Impurity X, if it is an organic impurity, would fall under the purview of this guideline. The guideline outlines the process for identifying, reporting, and qualifying these impurities. fda.gov

ICH Q3C provides guidance for the control of residual solvents in pharmaceutical products. ich.org Solvents are not completely removed during manufacturing and can be a type of impurity. veeprho.com If this compound were a residual solvent from the synthesis of Trelagliptin, its acceptable limits would be determined based on the toxicological data and the Permitted Daily Exposure (PDE) outlined in this guideline.

ICH M7 focuses on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This guideline provides a framework for identifying and controlling impurities that have the potential to be mutagenic. The assessment of this compound for mutagenic potential would follow the principles laid out in ICH M7.

ICH Q3A(R2) establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. ich.org These thresholds are crucial in the quality control of Trelagliptin and would be applicable to Impurity X. An impurity is reported if it is above the reporting threshold, and its structure must be identified if it exceeds the identification threshold. ich.orgusp.org

Maximum Daily Dose of TrelagliptinReporting ThresholdIdentification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%

This table is based on the general thresholds provided in the ICH Q3A(R2) guideline and would be applicable to this compound.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. ich.orgfda.gov If this compound is present at a level higher than the qualification threshold, its safety must be justified. fda.gov The qualification threshold is also dependent on the maximum daily dose of Trelagliptin.

Maximum Daily Dose of TrelagliptinQualification Threshold
< 10 mg1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.2% or 3 mg TDI (whichever is lower)
> 2 g0.15%

TDI: Total Daily Intake. This table is based on the general thresholds provided in the ICH Q3A(R2) guideline and would be applicable to this compound.

An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies. fda.gov Impurities that are also significant metabolites in animal or human studies are generally considered qualified. fda.gov

Global Regulatory Perspectives on Pharmaceutical Impurities (e.g., EMA, USFDA, Pharmacopoeias)

Regulatory agencies worldwide, including the EMA and the USFDA, have adopted the ICH guidelines for impurity control. europa.euusp.org These agencies provide scientific guidelines to assist medicine developers in preparing marketing authorization applications. europa.eu The control of impurities is a critical component of these applications.

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) also play a significant role in setting standards for drug quality. usp.org While a specific monograph for Trelagliptin and its impurities may not yet be available in all pharmacopoeias, the general principles for controlling impurities in active pharmaceutical ingredients would apply. nih.gov The USP provides general chapter <476> on Organic Impurities in Drug Substances and Drug Products, which aligns with the principles of the ICH guidelines. usp.org

Research Methodologies for Ensuring Regulatory Compliance in Impurity Control

Ensuring regulatory compliance for an impurity like this compound requires robust research methodologies. The development and validation of analytical methods are fundamental to this process. nih.gov High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of Trelagliptin and its related substances. nih.govresearchgate.net The development of a stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient from its degradation products and process-related impurities. nih.govresearchgate.net

Method validation is performed according to ICH guidelines and includes parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.gov Stress testing is also conducted to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various conditions such as acid, base, oxidative, thermal, and photolytic stress. nih.govresearchgate.net

For the structural characterization of unknown impurities like this compound, advanced analytical techniques are employed. Liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the structures of impurities. researchgate.netovid.com

The following table lists some of the known impurities of Trelagliptin, which would be subject to the regulatory framework discussed. "this compound" would be another such compound requiring similar control and characterization.

Impurity NameChemical Name
Trelagliptin Impurity 4(R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid synzeal.com
Trelagliptin Impurity 54-fluoro-2-((3-methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile synzeal.com
Trelagliptin Impurity 7 HClNot specified rxnchem.com
Trelagliptin Impurity 13C13H9ClFN3O2 rxnchem.com
Acid degradation product2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile researchgate.netnih.gov

Future Directions in Trelagliptin Impurity Research

Advanced Analytical Techniques for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are the bedrock of pharmaceutical quality control. For "Trelagliptin Impurity X," which may be present at minute concentrations, the evolution of analytical techniques is critical. High-Performance Liquid Chromatography (HPLC) has been a foundational tool for the separation and determination of Trelagliptin (B1683223) and its potential impurities. nih.gov However, the future lies in hyphenated and more sensitive technologies.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This technique is particularly adept at characterizing major degradation impurities formed under stress conditions such as acidic, basic, oxidative, and thermal environments. nih.gov

Future research will likely focus on the development and validation of even more sophisticated methods. The use of high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can provide highly accurate mass measurements, aiding in the unequivocal identification of unknown impurities like "this compound" without the immediate need for a reference standard.

Table 1: Comparison of Analytical Techniques for Trelagliptin Impurity Detection

TechniqueResolutionSensitivitySpeedIdentification Capability
HPLCGoodModerateStandardRequires Reference Standard
UHPLC-MS/MSVery HighHighFastHigh (with fragmentation data)
HRMS (e.g., Orbitrap)ExcellentVery HighFastVery High (accurate mass)

Computational and In Silico Prediction of Impurity Formation Pathways

A proactive approach to impurity control involves predicting their formation before they are even detected. Computational tools and in silico models are becoming indispensable in this regard. By understanding the chemical structure of Trelagliptin and the reagents used in its synthesis, it is possible to predict potential side reactions and degradation pathways that could lead to the formation of "this compound." google.com

Software platforms can simulate reaction conditions and predict the likelihood of various impurities forming. These tools analyze the intrinsic reactivity of the molecule and its susceptibility to different stressors. For instance, understanding the potential for hydrolysis of the nitrile group or reactions at the piperidine (B6355638) ring of Trelagliptin can guide process optimization to minimize the formation of related impurities. samipubco.com

Furthermore, in silico toxicology prediction tools can assess the potential risk of these predicted impurities at an early stage. This allows for a risk-based approach to impurity control, focusing resources on those impurities that are most likely to have a toxicological impact. acdlabs.com

Green Chemistry Approaches for Sustainable Impurity Control

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. friendlyturtle.com A key benefit of this approach is the potential to minimize the formation of impurities, including "this compound."

Future research in this area for Trelagliptin will likely focus on:

Greener Synthetic Routes: Developing novel synthetic pathways that utilize less hazardous reagents and solvents, and which are designed to have higher selectivity, thereby reducing the formation of by-products.

Catalytic Processes: Employing highly selective catalysts can direct reactions towards the desired product, minimizing the generation of process-related impurities.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can alter reaction pathways and potentially reduce the formation of certain impurities.

Process Intensification: Utilizing technologies such as continuous flow chemistry can offer better control over reaction parameters, leading to cleaner reaction profiles and lower impurity levels.

By designing sustainability into the manufacturing process, the generation of "this compound" can be controlled at its source, reducing the reliance on downstream purification processes.

Standardization and Database Development for Trelagliptin Impurities Data

As the body of knowledge around Trelagliptin impurities grows, the need for standardization and centralized data management becomes crucial. Currently, information on impurities is often fragmented across various publications and internal company documents.

The development of a comprehensive Trelagliptin impurity database would be a significant step forward. Such a database could include:

Chemical Structures and Identifiers: Confirmed structures, CAS numbers, and other identifiers for all known impurities.

Analytical Data: Standardized analytical data, including retention times, mass spectra, and NMR data, to aid in the identification of impurities by different laboratories.

Formation Pathways: Detailed information on the known or predicted formation pathways for each impurity.

Toxicological Data: A repository of available toxicological data or in silico predictions.

Software platforms like Luminata® are already being used in the pharmaceutical industry to manage and visualize impurity data, facilitating better decision-making in process development and control. youtube.comregistech.com Establishing a public or industry-wide database for Trelagliptin impurities would foster collaboration and ensure a more consistent and robust approach to impurity control. This would be invaluable for managing data related to known entities such as Trelagliptin Desfluoro Impurity, Trelagliptin Impurity 4, and Trelagliptin Impurity 5, and would provide a framework for incorporating new data on yet-to-be-characterized impurities like "this compound". veeprho.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Trelagliptin Impurity X in drug formulations?

  • Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is widely used for impurity profiling due to its resolution and sensitivity . For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential to characterize the molecular structure and fragmentation patterns of impurities like this compound . Stability-indicating methods should be validated for specificity, accuracy, and linearity per ICH guidelines .

Q. How do researchers establish purity criteria for this compound during synthesis or degradation studies?

  • Methodological Answer: Purity thresholds are determined using validated analytical methods (e.g., HPLC) with reference standards. The International Council for Harmonisation (ICH) Q3B guideline stipulates that impurities exceeding 0.1% of the active pharmaceutical ingredient (API) must be identified and quantified . Accelerated degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) help assess impurity formation pathways and establish stability profiles .

Q. What synthetic routes are associated with the formation of this compound?

  • Methodological Answer: Impurities often arise during the synthesis of Trelagliptin’s cyanobenzyl or piperidinyl intermediates. For example, incomplete purification of tert-butyl carbamate intermediates (e.g., in Impurity 45) or side reactions involving fluorobenzonitrile groups (e.g., in Impurity 47) can lead to byproducts . Reaction monitoring via in-situ spectroscopy (e.g., FTIR) and optimization of coupling reagents (e.g., HATU) can minimize impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

  • Methodological Answer: Cross-validation using orthogonal methods is critical. For example:

  • HPLC-UV: Quantifies impurities based on UV absorbance but may lack specificity for isomers.
  • LC-HRMS: Provides accurate mass data to distinguish isobaric impurities (e.g., Impurity 46 vs. 47) .
  • Statistical Analysis: Use Bland-Altman plots or correlation matrices to assess inter-method variability . Discrepancies may arise from differences in ionization efficiency (LC-MS) or detector response (HPLC) .

Q. What kinetic and thermodynamic studies are relevant to understanding the stability of this compound in physiological conditions?

  • Methodological Answer:

  • Dissociation Kinetics: Preformulation studies using enzyme-linked assays (e.g., DPP-4 inhibition assays) can measure the dissociation half-life (t1/2t_{1/2}) of impurities. For example, trelagliptin itself exhibits slow-binding inhibition (t1/230t_{1/2} \approx 30 minutes) due to non-covalent interactions with DPP-4 .
  • pH Stability: Conduct pH-rate profiling (e.g., 1.2–8.0) to identify degradation hotspots. Impurities with labile functional groups (e.g., fluorobenzonitrile in Impurity 47) may hydrolyze under acidic conditions .

Q. How can X-ray crystallography or computational modeling elucidate the structural impact of this compound on DPP-4 binding?

  • Methodological Answer:

  • X-ray Diffraction: Co-crystallize DPP-4 with Impurity X to resolve binding poses. For instance, trelagliptin’s fluorine substitution at the 5-position of the cyanobenzyl group enhances binding affinity via hydrophobic interactions with DPP-4’s S2 pocket .
  • Molecular Dynamics (MD): Simulate binding free energy (ΔG\Delta G) using software like AMBER or GROMACS. Compare Impurity X’s binding kinetics (e.g., kon/koffk_{\text{on}}/k_{\text{off}}) with trelagliptin to predict competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trelagliptin Impurity X
Reactant of Route 2
Reactant of Route 2
Trelagliptin Impurity X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.